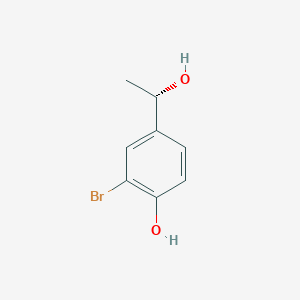

(s)-2-Bromo-4-(1-hydroxyethyl)phenol

CAS No.:

Cat. No.: VC18205177

Molecular Formula: C8H9BrO2

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrO2 |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 2-bromo-4-[(1S)-1-hydroxyethyl]phenol |

| Standard InChI | InChI=1S/C8H9BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m0/s1 |

| Standard InChI Key | ZZLCMZHDPGZELP-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)O)Br)O |

| Canonical SMILES | CC(C1=CC(=C(C=C1)O)Br)O |

Introduction

Structural and Molecular Characteristics

(S)-2-Bromo-4-(1-hydroxyethyl)phenol features a phenolic ring substituted at the 2-position with a bromine atom and at the 4-position with a (1-hydroxyethyl) group. The stereocenter at the hydroxyethyl moiety confers chirality, making enantioselective synthesis a critical consideration. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.06 g/mol |

| CAS Number | 1932055-68-9 |

The bromine atom, an electron-withdrawing group, activates the aromatic ring for electrophilic substitution at the ortho and para positions relative to itself. Conversely, the hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, influencing solubility and reactivity .

Physicochemical Properties

The compound’s properties are inferred from structural analogs and computational predictions:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane, chloroform) due to the hydroxyethyl group’s hydrogen-bonding capacity. Limited solubility in water.

-

Stability: Susceptible to oxidative degradation under acidic or basic conditions, necessitating storage in inert atmospheres.

-

Spectroscopic Data:

-

IR: Broad O-H stretch (~3200 cm), C-Br stretch (~600 cm).

-

NMR: NMR would show aromatic protons deshielded by bromine, with diastereotopic protons on the hydroxyethyl group.

-

Reactivity and Functionalization

The bromine atom facilitates nucleophilic aromatic substitution (NAS) reactions, while the hydroxyethyl group can undergo oxidation or etherification:

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings allow displacement of bromine by nucleophiles (e.g., amines, alkoxides):

Such reactions are valuable for generating derivatives with enhanced biological activity .

Hydroxyethyl Group Modifications

-

Oxidation: The secondary alcohol can be oxidized to a ketone using Jones reagent ():

-

Etherification: Reaction with alkyl halides forms ethers, improving lipid solubility for pharmaceutical applications.

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric methods to access the (S)-enantiomer efficiently.

-

Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activities in vitro.

-

Process Optimization: Scaling up synthesis via continuous-flow reactors to improve yield and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume